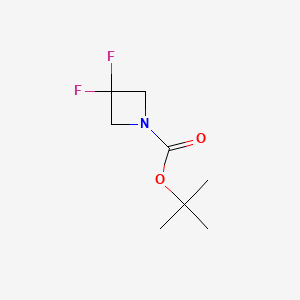
3-NITROBENZYL-D6 ALCOHOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrobenzyl-d6 alcohol: is a deuterated form of 3-nitrobenzyl alcohol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in mass spectrometry and other analytical techniques due to its unique isotopic properties. The presence of deuterium atoms makes it particularly useful in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl-d6 alcohol typically involves the reduction of 3-nitrobenzaldehyde-d6. The reduction can be carried out using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually performed at room temperature and monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 3-nitrobenzaldehyde-d6 using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Reduction: 3-nitrobenzyl-d6 alcohol can be reduced to 3-aminobenzyl-d6 alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to 3-nitrobenzaldehyde-d6 using oxidizing agents such as pyridinium chlorochromate (PCC).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Reduction: 3-aminobenzyl-d6 alcohol
Oxidation: 3-nitrobenzaldehyde-d6
Substitution: Various substituted benzyl-d6 alcohol derivatives
科学的研究の応用
Chemistry: 3-nitrobenzyl-d6 alcohol is widely used as a matrix in mass spectrometry, particularly in fast atom bombardment (FAB) and secondary ion mass spectrometry (SIMS). Its deuterated form helps in distinguishing between different isotopic species in complex mixtures.
Biology: In biological research, it is used as an isotopic tracer to study metabolic pathways and enzyme mechanisms. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise tracking of the compound within biological systems.
Medicine: Although not directly used as a therapeutic agent, this compound plays a crucial role in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of drugs within the body.
Industry: In the industrial sector, it is used in the synthesis of deuterated compounds, which are essential in various applications, including the development of new materials and the study of reaction mechanisms.
作用機序
The primary mechanism of action of 3-nitrobenzyl-d6 alcohol in analytical applications involves its role as an isotopic label. The deuterium atoms provide a unique mass signature that can be easily detected using mass spectrometry. This allows for the precise quantification and identification of compounds in complex mixtures. In biological systems, the deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer for studying metabolic pathways and enzyme activities.
類似化合物との比較
3-Nitrobenzyl alcohol: The non-deuterated form, used in similar applications but lacks the isotopic labeling benefits.
4-Nitrobenzyl alcohol: Similar structure but with the nitro group in the para position, leading to different reactivity and applications.
3-Aminobenzyl alcohol: The reduced form of 3-nitrobenzyl alcohol, used in different chemical reactions and applications.
Uniqueness: The primary uniqueness of 3-nitrobenzyl-d6 alcohol lies in its deuterium content. This isotopic labeling provides distinct advantages in analytical techniques, allowing for more precise and accurate measurements. Additionally, the deuterium atoms can influence reaction kinetics and mechanisms, providing valuable insights in chemical and biological research.
特性
CAS番号 |
1219795-18-2 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
159.174 |
IUPAC名 |
dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 |
InChIキー |
CWNPOQFCIIFQDM-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO |
同義語 |
3-NITROBENZYL-D6 ALCOHOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


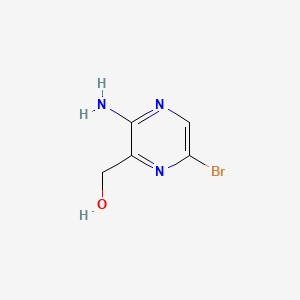
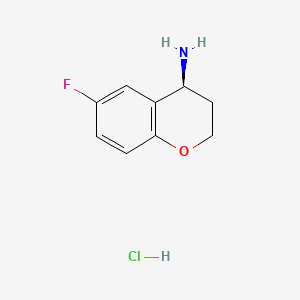

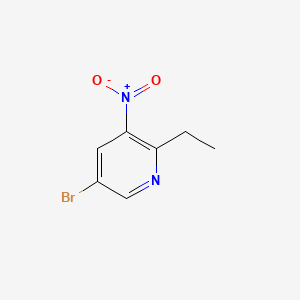

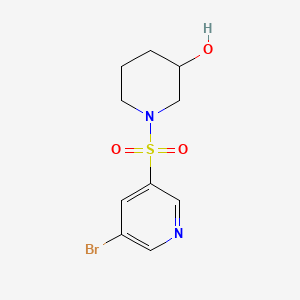
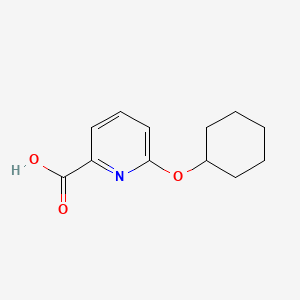

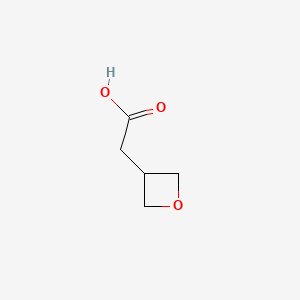
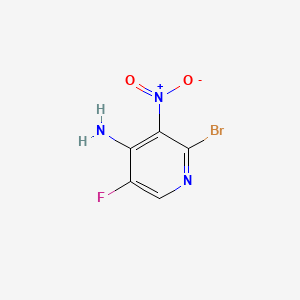
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)

